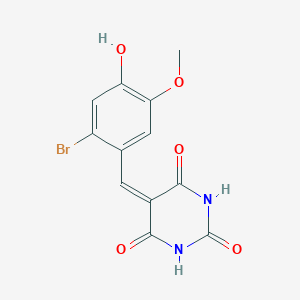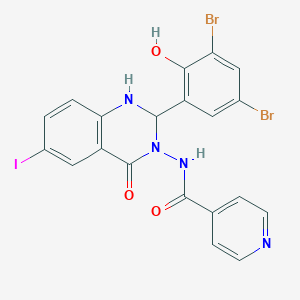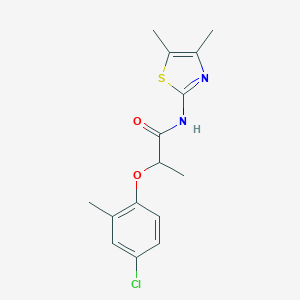![molecular formula C17H17FN2O4S B331499 isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B331499.png)
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by carbamoylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
- Indole derivatives : These compounds share some structural similarities and biological activities.
Uniqueness
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H17FN2O4S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
propan-2-yl 4-carbamoyl-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H17FN2O4S/c1-8(2)24-17(23)13-9(3)12(14(19)21)16(25-13)20-15(22)10-4-6-11(18)7-5-10/h4-8H,1-3H3,(H2,19,21)(H,20,22) |
Clave InChI |
DJRXAWVNAXWOKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
SMILES canónico |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Bromo-2-({3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B331417.png)
![4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331418.png)
![3-(3,4-Dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-[3-(4-methoxyphenyl)-2-propenylidene]-1,3-thiazolidin-4-one](/img/structure/B331420.png)
![2-{[2-(3-Chlorophenoxy)propanoyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B331421.png)
![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331422.png)
![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)

![2-[[(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-4-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B331430.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)

![Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331433.png)

![4-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331438.png)
![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
